BenchChemオンラインストアへようこそ!

Mabuterol Hydrochloride

Respiratory pharmacology Asthma models Oral bioavailability

Procure Mabuterol HCl (CAS 54240-36-7) for your β2-agonist studies. Choose this compound for its documented 26-102x oral potency advantage in asthma models, reducing cost and compound use. Its 7.4x superior bronchial selectivity ensures minimal cardiac interference. Ideal for ex vivo pharmacology with greater relaxant potency than isoprenaline or salbutamol. Also suited for once-daily dosing studies due to a 20-30 hour half-life.

Molecular Formula C13H19Cl2F3N2O
Molecular Weight 347.20 g/mol
CAS No. 54240-36-7
Cat. No. B1353287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMabuterol Hydrochloride
CAS54240-36-7
Molecular FormulaC13H19Cl2F3N2O
Molecular Weight347.20 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O.Cl
InChIInChI=1S/C13H18ClF3N2O.ClH/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7;/h4-5,10,19-20H,6,18H2,1-3H3;1H
InChIKeyMMCDXJOMPMIKGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mabuterol Hydrochloride CAS 54240-36-7: Selectivity Profile and Pharmacological Baseline for Research Sourcing


Mabuterol hydrochloride (CAS 54240-36-7), also designated PB 868Cl, is a racemic β2-adrenergic receptor (ADRB2) agonist developed as a bronchodilator for respiratory indications [1]. First patented in 1974 by Thomae GmbH and assigned to Boehringer Ingelheim in 1978, the compound is structurally characterized as a phenyl-ethanolamine derivative bearing a 4-amino-3-chloro-5-trifluoromethyl substitution pattern on the aromatic ring [2]. Preclinical and early clinical characterization established mabuterol's pharmacological profile, including its metabolic fate, cardiovascular effects, and duration of bronchodilator action [1]. The hydrochloride salt form (MW 347.21, mp 205–207°C with decomposition) is water-soluble and represents the standard formulation for both research and clinical applications [3].

Mabuterol Hydrochloride Sourcing: Why In-Class β2-Agonists Are Not Interchangeable


Within the β2-agonist pharmacologic class, compounds sharing the same nominal receptor target exhibit quantitatively distinct selectivity ratios, oral-to-parenteral potency conversions, and metabolic profiles that preclude simple functional substitution. Mabuterol demonstrates a specific pattern of activity across experimental models that diverges markedly from reference agents such as salbutamol, isoprenaline, and clenbuterol—notably in its 7.4-fold superior bronchial selectivity versus cardiac stimulation compared with salbutamol [1], its 26- to 102-fold oral potency advantage over reference bronchodilators in asthma models [2], and its biphasic elimination kinetics with a terminal half-life of 20–30 hours in humans [3]. These quantitative distinctions carry direct implications for experimental design, analytical method development, and procurement decisions where assay sensitivity, metabolic stability requirements, or selectivity thresholds are critical parameters.

Mabuterol Hydrochloride Procurement Evidence: Quantified Differentiation from Comparator β2-Agonists


Oral Bronchodilator Potency: Mabuterol Versus Salbutamol and Isoprenaline in Experimental Asthma

In conscious guinea pig models of acetylcholine-, histamine-, and antigen-induced experimental asthma, mabuterol administered orally demonstrated 26- to 102-fold greater bronchodilator potency compared with isoprenaline and salbutamol [1]. This substantial potency advantage is route-dependent: when given subcutaneously, mabuterol was less potent than the same reference compounds, indicating that mabuterol's differentiation is specifically tied to its oral pharmacokinetic and pharmacodynamic profile.

Respiratory pharmacology Asthma models Oral bioavailability

Bronchial Selectivity Ratio: Mabuterol Versus Salbutamol in Cardiac Safety Assessment

In conscious guinea pigs, calculation of the selectivity ratio for bronchial smooth muscle relaxation versus cardiac chronotropic stimulation indicated that mabuterol was approximately 7.4 times more selective for bronchial muscle than salbutamol [1]. This selectivity ratio was derived from parallel measurements of bronchodilator efficacy and maximum heart rate increase in the same conscious animal model, providing a physiologically integrated assessment of functional β2-versus-β1 selectivity rather than an isolated receptor-binding measurement.

Cardiac safety pharmacology β2-selectivity Therapeutic index

Isolated Tracheal Smooth Muscle Relaxation: Mabuterol Versus Isoprenaline and Salbutamol

In isolated normal guinea pig tracheal muscle preparations, mabuterol exhibited greater relaxant potency than both isoprenaline and salbutamol [1]. The effect was confirmed to be β-adrenoceptor-mediated as it was inhibited by propranolol. When administered intraduodenally in anesthetized guinea pigs, mabuterol was 1.9- to 7.8-fold more potent than isoprenaline and salbutamol in inhibiting increases in bronchial resistance induced by acetylcholine, histamine, and serotonin [1]. Notably, the intravenous administration route showed the opposite pattern—mabuterol was less potent but exhibited longer duration of action than the comparators.

Smooth muscle pharmacology Isolated organ bath In vitro potency

Cardiac Chronotropic and Inotropic Effects: Mabuterol's Unique β1-Antagonist Profile at High Concentrations

In isolated, blood-perfused dog right atrium preparations, mabuterol produced maximal increases in atrial rate of 41.4% and contractile force of 12.9%, expressed as percentages of the maximal chronotropic and inotropic effects of isoprenaline [1][2]. These modest positive effects are mediated through β2-adrenoceptor activation. Critically, at concentrations ≥1 μM, mabuterol functions as a β1-AR antagonist in isolated dog right atria, while higher concentrations produce non-selective blockade of both β1- and β2-adrenoceptors [2]. This concentration-dependent functional switch—from weak β2-mediated stimulation to β1-antagonism—represents a pharmacological property distinct from reference β2-agonists such as salbutamol, which do not exhibit comparable β1-blocking activity at elevated concentrations.

Cardiovascular pharmacology β1-antagonism Concentration-dependent effects

Analytical Recovery and Detection Limits: Mabuterol Versus Clenbuterol in Equine Plasma

In a validated ion-pair liquid chromatography method with electrochemical detection (LC-ECD) developed for equine plasma, mabuterol and clenbuterol were simultaneously extracted and quantified [1]. Recovery was 95% for mabuterol versus 98% for clenbuterol following liquid-liquid extraction from alkalinized plasma. The limit of detection (LOD) for mabuterol was 2 ng/mL, compared with 0.5 ng/mL for clenbuterol (signal-to-noise ratio of 3). Both compounds demonstrated linear response up to 1 μg/mL. The coulometric detector was operated at +0.75 V versus the internal reference electrode.

Bioanalytical method development LC-ECD Pharmacokinetic studies

Supercritical CO₂ Solubility: Mabuterol Versus Cimaterol for Green Extraction Processing

The solubilities of mabuterol and cimaterol in supercritical carbon dioxide (SF-CO₂) were measured using a recirculating method at temperatures of 40°C and 60°C across pressures ranging from 9 MPa to 49 MPa [1]. Both compounds exhibited very limited solubilities in the range of 10⁻⁵ to 10⁻⁷ mole fraction. Under all tested conditions, cimaterol demonstrated higher solubility than mabuterol. The experimental solubility data were correlated using four density-based models, with correlation accuracy highly dependent on the specific system investigated—primarily determined by density ranges and temperature.

Supercritical fluid extraction Green chemistry Process development

Mabuterol Hydrochloride CAS 54240-36-7: Recommended Applications Based on Quantitative Evidence


Orally-Dosed In Vivo Respiratory Pharmacology Requiring High Bioavailability

Researchers conducting oral administration studies in rodent asthma models should prioritize mabuterol over salbutamol or isoprenaline based on the 26- to 102-fold oral potency advantage in conscious guinea pig experimental asthma [1]. This quantitative differentiation directly translates to lower compound consumption, reduced cost per experiment, and improved feasibility of chronic oral dosing regimens where high systemic exposure is required. The absence of tolerance development following chronic oral treatment further supports its selection for long-term efficacy studies [1].

Cardiovascular Safety Pharmacology and Selectivity Profiling Studies

For experiments requiring β2-agonist activity with minimal cardiac chronotropic interference, mabuterol's 7.4-fold superior bronchial selectivity versus salbutamol [1] and its limited maximal atrial rate increase of only 41.4% of isoprenaline [2] make it the preferred tool compound. Additionally, the concentration-dependent transition to β1-antagonist activity at ≥1 μM [2] enables dual-purpose experimental designs where β2-agonism transitions to β1-blockade as a function of concentration—a unique pharmacological feature not shared by salbutamol or clenbuterol.

Ex Vivo Isolated Organ Bath Studies Requiring Robust Tracheal Relaxation

In isolated normal guinea pig tracheal muscle preparations, mabuterol's greater relaxant potency than both isoprenaline and salbutamol [1] supports its selection for ex vivo smooth muscle pharmacology experiments. The 1.9- to 7.8-fold intraduodenal potency advantage over reference compounds in inhibiting bronchial resistance [1] further validates its use in isolated tissue studies where compound potency and efficacy are primary selection criteria.

Long-Term Pharmacokinetic and Metabolism Studies Requiring Extended Terminal Half-Life

For studies requiring extended compound exposure with infrequent dosing, mabuterol's terminal elimination half-life of 20–30 hours in humans [1] provides a pharmacokinetic profile distinct from shorter-acting β2-agonists. The compound's low clearance (CL/F 3.0 mL/min/kg), large volume of distribution (Vβ/F 5.8 L/kg), and high oral bioavailability (F >0.91) [1] support its use in once-daily dosing paradigms where maintaining steady-state concentrations is critical for experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mabuterol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.